Palmitoylcarnitine
Palmitoylcarnitine
O-palmitoylcarnitine is an O-acylcarnitine having palmitoyl (hexadecanoyl) as the acyl substituent. It has a role as a metabolite. It is functionally related to a hexadecanoic acid.
Palmitoylcarnitine is a natural product found in Drosophila melanogaster with data available.
A long-chain fatty acid ester of carnitine which facilitates the transfer of long-chain fatty acids from cytoplasm into mitochondria during the oxidation of fatty acids.
Palmitoylcarnitine is a natural product found in Drosophila melanogaster with data available.
A long-chain fatty acid ester of carnitine which facilitates the transfer of long-chain fatty acids from cytoplasm into mitochondria during the oxidation of fatty acids.
Brand Name:
Vulcanchem
CAS No.:
1935-18-8
VCID:
VC21232975
InChI:
InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3
SMILES:
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Molecular Formula:
C23H45NO4
Molecular Weight:
399.6 g/mol
Palmitoylcarnitine
CAS No.: 1935-18-8
Cat. No.: VC21232975
Molecular Formula: C23H45NO4
Molecular Weight: 399.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | O-palmitoylcarnitine is an O-acylcarnitine having palmitoyl (hexadecanoyl) as the acyl substituent. It has a role as a metabolite. It is functionally related to a hexadecanoic acid. Palmitoylcarnitine is a natural product found in Drosophila melanogaster with data available. A long-chain fatty acid ester of carnitine which facilitates the transfer of long-chain fatty acids from cytoplasm into mitochondria during the oxidation of fatty acids. |
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CAS No. | 1935-18-8 |
Molecular Formula | C23H45NO4 |
Molecular Weight | 399.6 g/mol |
IUPAC Name | 3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate |
Standard InChI | InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3 |
Standard InChI Key | XOMRRQXKHMYMOC-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
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